molecular formula C9H7NO3 B6242744 methyl 2-cyano-4-hydroxybenzoate CAS No. 1261879-56-4

methyl 2-cyano-4-hydroxybenzoate

Cat. No.: B6242744
CAS No.: 1261879-56-4
M. Wt: 177.16 g/mol
InChI Key: XUIBYHNQAAPVKS-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-hydroxybenzoate is a chemical compound of interest in organic synthesis and pharmaceutical research. As a derivative of 4-hydroxybenzoate esters, it serves as a versatile synthetic intermediate or building block for the development of more complex molecules . The presence of both a hydroxy group and a cyano group on the benzoate ring creates a multi-functional platform amenable to further chemical modifications. Researchers may utilize this compound in the synthesis of specialized polymers, ligands, or active pharmaceutical ingredients (APIs). A common research application for related cyano-hydroxybenzoate esters is their use in the preparation of heterocyclic compounds, which are core structures in many therapeutics and materials . For instance, such intermediates can be valuable in constructing molecular scaffolds for investigating biological targets like kinase enzymes . The compound is intended for research and development purposes only. This product is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIBYHNQAAPVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Structural and Functional Divergence of Methyl 2-Cyano-4-Hydroxybenzoate and its 3-Cyano Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's physicochemical properties, reactivity, and biological activity. Positional isomers, molecules sharing the same formula but differing in the spatial orientation of their constituent groups, often exhibit profoundly different behaviors. This guide provides an in-depth technical analysis of two such isomers: methyl 2-cyano-4-hydroxybenzoate and methyl 3-cyano-4-hydroxybenzoate.

These compounds are derivatives of methyl 4-hydroxybenzoate (methylparaben), a well-known preservative in the pharmaceutical and cosmetic industries.[1] The introduction of a cyano (-C≡N) group, a potent electron-withdrawing moiety, at different positions relative to the hydroxyl and methyl ester groups, creates a fascinating case study in the principles of electronic effects, steric hindrance, and intramolecular interactions. For researchers in drug development, understanding the nuances between these isomers is paramount, as such subtle structural shifts can dictate a compound's target affinity, metabolic stability, and overall efficacy.

This document moves beyond a simple recitation of data, offering instead a causal explanation for the observed differences in synthesis, characterization, and potential application. We will explore the underlying chemical principles that govern the unique identity of each isomer, providing field-proven insights and self-validating experimental protocols to empower the research scientist.

Part 1: Comparative Structural and Physicochemical Analysis

The fundamental difference between the two isomers lies in the location of the cyano group on the benzene ring relative to the methyl ester functionality. In one, it is positioned ortho (C2), and in the other, it is meta (C3). This seemingly minor change instigates a cascade of electronic and steric effects that redefine the molecule's character.

The benzene ring is decorated with three substituents, each with distinct electronic properties:

  • Hydroxyl (-OH): An activating group that donates electron density to the ring via a strong resonance effect (+M), despite being inductively withdrawing (-I) due to oxygen's electronegativity.[2][3]

  • Methyl Ester (-COOCH₃): A deactivating, electron-withdrawing group (-I and -M effects).

  • Cyano (-C≡N): A strongly deactivating, electron-withdrawing group through both inductive and resonance effects (-I, -M).[2][4]

The interplay of these effects is spatially dependent. In the 2-cyano isomer, the powerful electron-withdrawing cyano and ester groups are adjacent, creating a significantly different electronic environment compared to the 3-cyano isomer, where the cyano group is meta to the ester.

A critical structural feature unique to the 2-cyano isomer is the potential for strong intramolecular hydrogen bonding between the C4-hydroxyl group and the nitrogen of the C2-cyano group. This interaction "locks" the conformation and significantly alters the properties of the hydroxyl proton, a distinction that is readily observable in spectroscopic and physicochemical data.[5]

G cluster_0 Methyl 2-cyano-4-hydroxybenzoate cluster_1 Methyl 3-cyano-4-hydroxybenzoate 2-cyano 2-cyano 3-cyano 3-cyano

Caption: Chemical structures of the 2-cyano and 3-cyano isomers.

Quantitative Physicochemical Data

The structural differences manifest in measurable physical properties. The intramolecular hydrogen bonding in the 2-cyano isomer, for instance, can lead to a lower melting point compared to the 3-cyano isomer, which can form more effective intermolecular hydrogen-bonding networks in the crystal lattice.

PropertyMethyl 2-cyano-4-hydroxybenzoateMethyl 3-cyano-4-hydroxybenzoateRationale for Difference
Molecular Formula C₉H₇NO₃C₉H₇NO₃Isomers share the same molecular formula.
Molecular Weight 177.16 g/mol 177.16 g/mol [6]Isomers have identical composition.
CAS Number 188793-06-8156001-68-2[6]Unique identifiers for distinct compounds.
Melting Point Not readily available167-168 °C[7]Expected to differ due to variations in crystal packing and intermolecular forces. The 3-cyano isomer's ability to form extensive intermolecular H-bonds likely contributes to a higher melting point.
Boiling Point Not readily available336.3 °C at 760 mmHg[7]The 2-cyano isomer may have a lower boiling point if intramolecular H-bonding reduces intermolecular attractions.
Acidity (pKa of -OH) Predicted to be higher (less acidic)Predicted to be lower (more acidic)The C3-cyano group in the 3-isomer exerts a stronger electron-withdrawing effect on the C4-hydroxyl group, stabilizing the phenoxide anion and increasing acidity. Intramolecular H-bonding in the 2-isomer makes the proton less available.

Part 2: Comparative Spectroscopic Signatures

Spectroscopy provides a powerful lens to observe the consequences of positional isomerism. The distinct electronic and structural environments of each isomer result in unique fingerprints in NMR and IR spectroscopy.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the three aromatic protons are highly sensitive to the electronic effects of the surrounding substituents.

  • Methyl 2-cyano-4-hydroxybenzoate: We would expect three distinct aromatic signals. The proton at C5, situated between the -OH and -COOCH₃ groups, would likely be the most upfield. The proton at C3, adjacent to the strongly withdrawing cyano group, would be significantly downfield.

  • Methyl 3-cyano-4-hydroxybenzoate: The aromatic region would also show three signals, but with a different pattern. The proton at C2, ortho to the ester, and the proton at C5, ortho to the hydroxyl group, would exhibit distinct chemical shifts influenced by the meta-positioned cyano group.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly revealing due to the potential for intramolecular hydrogen bonding in the 2-cyano isomer.

  • O-H Stretch: The 3-cyano isomer should display a relatively sharp O-H stretching band around 3300-3500 cm⁻¹. In contrast, the 2-cyano isomer is expected to show a broad O-H stretch at a significantly lower wavenumber (e.g., 3000-3200 cm⁻¹), a classic indicator of hydrogen bonding.

  • C≡N Stretch: The position of the nitrile stretch (typically ~2230 cm⁻¹) may shift slightly between the isomers due to differences in electronic conjugation with the rest of the molecule.[8]

  • C=O Stretch: The carbonyl stretch of the ester (typically ~1700-1730 cm⁻¹) will also be influenced by the ring's overall electron density, which differs between the two structures.

Part 3: Synthesis and Mechanistic Considerations

The synthesis of these isomers requires distinct strategic approaches, dictated by the directing effects of the functional groups on the starting material. The choice of synthetic route is a critical decision, balancing yield, purity, and safety, particularly concerning the use of cyanide reagents.

Synthesis of Methyl 3-cyano-4-hydroxybenzoate

A common and validated route begins with the readily available methyl 4-hydroxybenzoate. The strategy involves introducing a functional group at the C3 position, which is ortho to the activating hydroxyl group, and then converting it to a nitrile.

G start Methyl 4-hydroxybenzoate step1 Methyl 3-formyl-4-hydroxybenzoate start->step1 Formylation (Duff or Reimer-Tiemann reaction) step2 Oxime Intermediate step1->step2 Oximation (Hydroxylamine Hydrochloride) end Methyl 3-cyano-4-hydroxybenzoate step2->end Dehydration (e.g., Acetic Anhydride) G start 2,4-Dihydroxybenzaldehyde step1 Methyl 2,4-dihydroxybenzoate start->step1 Oxidation & Esterification step2 Protected Intermediate step1->step2 Selective Protection of C4-OH step3 Cyanated Intermediate step2->step3 Conversion of C2-OH to -CN end Methyl 2-cyano-4-hydroxybenzoate step3->end Deprotection of C4-OH

Caption: A potential synthetic workflow for the 2-cyano isomer.

Conceptual Protocol: Synthesis of Methyl 2-cyano-4-hydroxybenzoate

Step 1: Preparation of Methyl 2,4-dihydroxybenzoate

  • Rationale: An appropriate starting material with hydroxyl groups at C2 and C4 is needed. Methyl 2,4-dihydroxybenzoate can be synthesized from 2,4-dihydroxybenzaldehyde. [9]2. Procedure: a. Oxidize 2,4-dihydroxybenzaldehyde to 2,4-dihydroxybenzoic acid using a suitable oxidant. b. Perform a Fischer esterification on the resulting acid by refluxing in methanol with a catalytic amount of sulfuric acid to yield methyl 2,4-dihydroxybenzoate.

Step 2: Selective Protection and Functional Group Transformation

  • Rationale: To convert the C2-hydroxyl into a cyano group, the more reactive C4-hydroxyl must first be protected. The C2-hydroxyl can then be converted to a good leaving group (e.g., a triflate) and displaced with a cyanide source (e.g., Sandmeyer reaction on an amino precursor, or palladium-catalyzed cyanation).

  • Procedure: a. Selectively protect the C4-hydroxyl group, for example, as a silyl ether or benzyl ether. b. Convert the C2-hydroxyl group to an amino group via nitration followed by reduction. c. Perform a Sandmeyer reaction on the resulting aniline derivative using NaNO₂/HCl followed by CuCN to install the cyano group at C2. d. Deprotect the C4-hydroxyl group to yield the final product, methyl 2-cyano-4-hydroxybenzoate.

Part 4: Reactivity and Implications for Drug Development

The structural and electronic disparities between the isomers directly translate to differences in their chemical reactivity and how they might behave in a biological system.

  • Acidity and Nucleophilicity: As noted, the 3-cyano isomer possesses a more acidic C4-hydroxyl group. This means it will be more readily deprotonated at physiological pH, potentially acting as a better hydrogen bond donor (as the anion) in a receptor active site. Conversely, the less acidic -OH in the 2-cyano isomer (due to intramolecular H-bonding) is more nucleophilic and may participate in different interactions.

  • Metabolic Stability: The methyl ester is a potential site for metabolic hydrolysis by esterase enzymes. The steric and electronic environment around the ester differs between the isomers, which could lead to different rates of metabolism. The introduction of a methyl group can sometimes improve metabolic stability. [10]

  • Receptor Binding: In drug design, the precise positioning of hydrogen bond donors, acceptors, and hydrophobic groups is key.

    • The 3-cyano isomer presents a C4-hydroxyl group and a C3-cyano group as distinct hydrogen bond acceptors/donors.

    • The 2-cyano isomer presents a C4-hydroxyl group that is already engaged in an intramolecular hydrogen bond, making it less available for intermolecular interactions. However, the combined steric and electronic profile of the ortho-cyano-ester arrangement creates a unique recognition motif.

  • Further Functionalization: If these molecules are used as scaffolds for further synthesis, the directing effects for subsequent reactions will diverge. The electron density at C5, for example, is significantly different between the two isomers, which would dictate the outcome of any further electrophilic substitution reactions.

Conclusion

The comparative analysis of methyl 2-cyano-4-hydroxybenzoate and its 3-cyano isomer serves as a powerful illustration of a core principle in chemical and pharmaceutical sciences: structure dictates function. A simple shift of a cyano group from the C2 to the C3 position fundamentally alters the molecule's electronic distribution, potential for intramolecular interactions, physicochemical properties, and synthetic accessibility. These differences are not merely academic; they have profound implications for a molecule's potential as a drug candidate, influencing everything from receptor binding and pKa to metabolic fate. For the drug development professional, a thorough understanding of these isomeric nuances is not just beneficial—it is essential for the rational design of novel, effective, and safe therapeutics.

References

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Google Patents.
  • PubChem. Methyl 3-cyano-4-hydroxybenzoate. [Link]

  • Quora. Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?[Link]

  • Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • YouTube. How to Identify Electron Withdrawing Groups on an Aromatic Ring. [Link]

  • WIPO Patentscope. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]

  • SpectraBase. 4-Hydroxy-3-methylbenzoic acid, methyl ester. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • PubChem. Methyl 4-cyano-2-methylbenzoate. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ResearchGate. The photochemistry of the 4-cyanobenzoic acid esters of trans - and cis -2-phenylcyclohe×anol | Request PDF. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. [Link]

  • DrugBank Online. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • European Medicines Agency. Use of methyl- and propylparaben as excipients in human medicinal products for oral use - Scientific guideline. [Link]

  • Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]

  • NIST WebBook. Methyl 2,4,6-trihydroxybenzoate. [Link]

  • ACS Publications. Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. [Link]

  • PMC. Methyl p-hydroxybenzoate (E-218) a preservative for drugs and food is an activator of the ryanodine receptor Ca2+ release channel. [Link]

  • Medical News Today. Methylparabens: Uses and safety. [Link]

Sources

Technical Guide & Safety Profile: Methyl 2-Cyano-4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

Methyl 2-cyano-4-hydroxybenzoate is a high-value pharmacophore intermediate used primarily in the synthesis of HIF prolyl hydroxylase inhibitors and GPR40 agonists .[1] Its structural uniqueness lies in the ortho-cyano positioning relative to the ester, which imparts distinct metabolic stability and hydrogen-bonding capabilities compared to its more common isomer, methyl 3-cyano-4-hydroxybenzoate.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, safety protocols, and synthesis logic.[1] It moves beyond standard SDS listings to explain the causality of hazards and the rationale behind handling procedures.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecificationTechnical Insight
IUPAC Name Methyl 2-cyano-4-hydroxybenzoateDefines substitution pattern (cyano at C2, hydroxy at C4).[1]
CAS Number 1261879-56-4 Unique identifier for the 2-cyano isomer.[1][2][3][4]
Molecular Formula C₉H₉NO₃Carbon scaffold with mixed oxidation states.[1]
Molecular Weight 177.16 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1]
Physical State Off-white to pale yellow solidColoration often due to trace oxidation of the phenol.[1]
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; lipophilic nature of the ester/nitrile.[1]
pKa (Predicted) ~7.5 - 8.0 (Phenol)The ortho-cyano group is electron-withdrawing, increasing acidity compared to methylparaben (pKa ~8.5).[1]
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; penetrates cell membranes effectively.[1]

Hazard Identification & Risk Assessment

GHS Classification (derived from SAR & Analog Data):

  • Acute Toxicity (Oral): Category 4 (H302)[1][5]

  • Skin Irritation: Category 2 (H315)[1][5]

  • Eye Irritation: Category 2A (H319)[1][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][5]

Mechanistic Toxicology (The "Why")[1][2]
  • Phenolic Acidity (Irritation): The hydroxyl group at position 4, activated by the electron-withdrawing cyano and ester groups, is moderately acidic.[1] Upon contact with mucous membranes or moist skin, proton donation leads to local tissue irritation (H315, H319).[1]

  • Nitrile Reactivity (Toxicity): While aromatic nitriles are generally stable, metabolic processing (cytochrome P450) can theoretically release cyanide ions in rare high-dose scenarios.[1] However, the primary acute toxicity risk (H302) stems from the compound's interference with cellular respiration and general systemic stress, typical of substituted benzoates.[1]

  • Sensitization Potential: As a derivative of 4-hydroxybenzoate (paraben structural class), there is a theoretical risk of contact dermatitis in sensitized individuals, though the cyano group alters the haptenization profile.[1]

Safe Handling & Storage Protocols

This protocol is designed as a self-validating system: if the engineering controls fail, the PPE serves as a redundant barrier.[1]

A. Engineering Controls[1][2][10]
  • Primary Barrier: All solid handling (weighing, transfer) must be performed inside a Class II Biosafety Cabinet or a Chemical Fume Hood with face velocity > 0.5 m/s.[1]

  • Dust Control: Use anti-static weighing boats to prevent electrostatic dispersion of the fine powder.[1]

B. Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95/P2 particulate respirator (minimum) if outside a hood; Half-mask respirator with organic vapor/acid gas cartridges for large scale synthesis.[1]

  • Dermal: Nitrile gloves (double-gloving recommended: 4 mil inner, 5 mil outer).[1] The nitrile group in the compound does not degrade nitrile gloves rapidly, but standard permeation breakthrough times apply (< 4 hours).

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine dust hazard.[1]

C. Storage Logic[1][2]
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The phenolic hydroxyl is susceptible to oxidative coupling (browning) upon prolonged exposure to air and moisture.[1]

  • Segregation: Keep away from strong bases (which deprotonate the phenol) and strong acids (which can hydrolyze the nitrile or ester).[1]

D. Operational Workflow Visualization

The following diagram illustrates the logical flow of risk assessment prior to experimentation.

SafeHandling Start Start: Experiment Planning RiskAssess 1. Risk Assessment (Qty > 1g? Dust Potential?) Start->RiskAssess Engineering 2. Engineering Controls (Fume Hood / Glove Box) RiskAssess->Engineering Define Containment PPE 3. PPE Selection (Nitrile Gloves + Goggles + Lab Coat) Engineering->PPE Redundancy Layer Execution 4. Execution (Weighing & Solubilization) PPE->Execution Safe to Proceed Waste 5. Waste Disposal (Solid Organic Waste) Execution->Waste Post-Exp Protocol

Figure 1: Operational safety workflow ensuring redundant protection layers before compound handling.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] The cyanobenzoate structure suggests potential for respiratory tract irritation; monitor for 48 hours for delayed pulmonary edema (rare but possible).[1]

  • Skin Contact: Wash with polyethylene glycol 400 (PEG-400) followed by soap and water.[1] PEG is superior to water alone for solubilizing lipophilic phenols.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1] Do not use neutralizing agents (acids/bases) in the eye.[1]

  • Spill Management:

    • Evacuate the immediate area.[1]

    • Don PPE (including respirator).[1]

    • Wet Wipe Method: Cover the powder spill with a paper towel dampened with ethanol or acetone to prevent dust generation, then scoop into a waste container.[1] Do not dry sweep.[1]

Synthesis & Application Context

Understanding the synthesis aids in identifying impurities (e.g., residual transition metals or halides).[1]

Synthesis Logic (Pd-Catalyzed Cyanation)

The most robust route to CAS 1261879-56-4 avoids the direct electrophilic substitution of methyl 4-hydroxybenzoate (which favors the 3-position).[1] Instead, it utilizes a palladium-catalyzed cyanation of the 2-bromo precursor.

  • Precursor: Methyl 2-bromo-4-hydroxybenzoate.[1]

  • Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ (Catalyst), DMF (Solvent).[1][6]

  • Conditions: 80–100°C under N₂ atmosphere.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the C-CN bond.[1]

Synthesis Workflow Diagram

Synthesis SM Methyl 2-bromo-4-hydroxybenzoate (Precursor) Reaction Reaction: 100°C, DMF (Oxidative Addition -> Reductive Elim) SM->Reaction Reagents Zn(CN)2 + Pd(PPh3)4 (Cyanation Agents) Reagents->Reaction Product Methyl 2-cyano-4-hydroxybenzoate (Target Scaffold) Reaction->Product Waste Byproducts: ZnBr2, Pd-residues Reaction->Waste

Figure 2: Palladium-catalyzed synthesis pathway ensuring regioselectivity at the 2-position.[1]

Application in Drug Discovery

This scaffold is a bioisostere for other aromatic esters.[1] The 2-cyano group:

  • Locks Conformation: Creates an intramolecular hydrogen bond acceptor/dipole that influences binding affinity.[1]

  • Metabolic Blocking: Blocks metabolic oxidation at the 2-position of the benzene ring.[1]

  • Key Usage: Synthesis of GPR40 agonists (Type 2 Diabetes targets) and HIF-PH inhibitors (Anemia targets).[1]

References

  • Sigma-Aldrich (Merck). Methyl 2-cyano-4-hydroxybenzoate Product Detail & Catalog Data (CAS 1261879-56-4). Retrieved from [1][2][4]

  • PubChem. Compound Summary: Methyl 4-cyano-2-hydroxybenzoate (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Acute Toxicity and Irritation. Retrieved from

  • ChemicalBook. Synthesis and Property Profile of Cyano-hydroxybenzoate Isomers. Retrieved from [1][6]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Cyano-4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and theoretical considerations regarding the melting and boiling points of methyl 2-cyano-4-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds, discusses structure-property relationships, and outlines detailed protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a foundational understanding and practical methodologies for working with this compound.

Introduction: The Significance of Cyano-Substituted Hydroxybenzoates

Methyl esters of hydroxybenzoic acids are a class of compounds with significant applications in the pharmaceutical, cosmetic, and food industries, primarily as preservatives and synthesis intermediates. The introduction of a cyano (-C≡N) group to the aromatic ring can dramatically alter the molecule's physicochemical properties, including its acidity, polarity, and ability to participate in hydrogen bonding. These modifications, in turn, influence its biological activity and suitability for various applications. Understanding the melting and boiling points of these compounds is crucial for their purification, formulation, and overall handling in a laboratory and industrial setting. This guide focuses specifically on methyl 2-cyano-4-hydroxybenzoate, an isomer whose physical properties are not widely documented.

Physicochemical Properties: A Comparative Analysis

A thorough search of scientific literature and chemical databases did not yield experimentally determined melting and boiling points for methyl 2-cyano-4-hydroxybenzoate. However, we can infer expected trends by examining related, well-characterized compounds.

Table 1: Physicochemical Data of Methyl 2-Cyano-4-Hydroxybenzoate and Related Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 2-Cyano-4-Hydroxybenzoate C₉H₇NO₃177.16Not availableNot available
Methyl 3-Cyano-4-Hydroxybenzoate C₉H₇NO₃177.16Data not consistently reportedData not consistently reported
Methyl 4-Hydroxybenzoate C₈H₈O₃152.15125-128[1]270-280

2.1. Factors Influencing Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions to a liquid state, and it is influenced by the strength of the intermolecular forces in the crystal lattice. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and it is primarily determined by the strength of intermolecular forces in the liquid state.

For the isomers of methyl cyano-4-hydroxybenzoate, the key structural difference lies in the position of the cyano group relative to the hydroxyl and methyl ester groups. This positioning significantly impacts the potential for hydrogen bonding.

  • Intermolecular Hydrogen Bonding: In methyl 4-hydroxybenzoate and likely in methyl 3-cyano-4-hydroxybenzoate, the phenolic hydroxyl group can participate in strong intermolecular hydrogen bonds with the carbonyl oxygen of the ester group or the nitrogen of the cyano group of neighboring molecules. This extensive network of hydrogen bonds requires significant energy to overcome, resulting in relatively high melting and boiling points.

  • Intramolecular Hydrogen Bonding: For methyl 2-cyano-4-hydroxybenzoate, the proximity of the cyano group to the hydroxyl group allows for the formation of an intramolecular hydrogen bond. This internal hydrogen bond reduces the ability of the hydroxyl group to participate in intermolecular hydrogen bonding with other molecules.

dot

Caption: Intramolecular hydrogen bonding in methyl 2-cyano-4-hydroxybenzoate.

This intramolecular interaction is expected to lower the melting and boiling points of methyl 2-cyano-4-hydroxybenzoate compared to its 3-cyano isomer, where intermolecular hydrogen bonding would be more prevalent.

Proposed Synthesis of Methyl 2-Cyano-4-Hydroxybenzoate

dot

SynthesisWorkflow Start Methyl 4-Hydroxybenzoate Step1 Reimer-Tiemann Reaction (CHCl3, NaOH) Start->Step1 Intermediate Methyl 3-formyl-4-hydroxybenzoate Step1->Intermediate Step2 Oximation (NH2OH·HCl) Intermediate->Step2 Oxime Methyl 3-(hydroxyiminomethyl)-4-hydroxybenzoate Step2->Oxime Step3 Dehydration (e.g., Ac2O or SOCl2) Oxime->Step3 Product Methyl 2-Cyano-4-Hydroxybenzoate Step3->Product

Caption: Proposed synthetic pathway for methyl 2-cyano-4-hydroxybenzoate.

3.1. Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

Step 1: Formylation of Methyl 4-Hydroxybenzoate (Reimer-Tiemann Reaction)

  • Dissolve methyl 4-hydroxybenzoate in an excess of chloroform.

  • Add a concentrated aqueous solution of sodium hydroxide.

  • Heat the biphasic mixture under vigorous stirring at 60-70°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-formyl-4-hydroxybenzoate.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Oximation of Methyl 3-formyl-4-hydroxybenzoate

  • Dissolve the purified methyl 3-formyl-4-hydroxybenzoate in ethanol or a similar solvent.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry to obtain methyl 3-(hydroxyiminomethyl)-4-hydroxybenzoate.

Step 3: Dehydration of the Oxime to the Nitrile

  • Treat the oxime with a dehydrating agent. Acetic anhydride is a common and effective choice. Alternatively, reagents like thionyl chloride or phosphorus pentoxide can be used.

  • Heat the reaction mixture, carefully controlling the temperature.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any remaining acid, and dry.

  • Recrystallize the crude methyl 2-cyano-4-hydroxybenzoate from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization and Purity Assessment

Once synthesized, the identity and purity of methyl 2-cyano-4-hydroxybenzoate must be confirmed.

4.1. Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically less than 1°C) is indicative of a pure compound.

Experimental Protocol for Melting Point Determination:

  • Finely powder a small amount of the dry, crystalline sample.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

4.2. Boiling Point Determination

Due to the high temperatures and potential for decomposition, the boiling point of this compound would likely be determined under reduced pressure.

Experimental Protocol for Boiling Point Determination (Siwoloboff Method - Microscale):

  • Place a small amount of the liquid sample into a small test tube.

  • Take a capillary tube and seal one end.

  • Place the capillary tube, open end down, into the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a heating bath (e.g., an oil bath).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until the bubbling is rapid and continuous.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

4.3. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl group (O-H stretch, likely broadened due to hydrogen bonding), the cyano group (C≡N stretch, typically around 2220-2260 cm⁻¹), the ester carbonyl group (C=O stretch, around 1700-1730 cm⁻¹), and aromatic C-H and C=C bonds. The position of the O-H stretch can provide evidence for intramolecular hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

    • ¹³C NMR: The spectrum will show characteristic signals for the cyano carbon, the ester carbonyl carbon, the aromatic carbons, and the methyl ester carbon.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.16 g/mol ) and characteristic fragmentation patterns.

Conclusion

While direct experimental data for the melting and boiling points of methyl 2-cyano-4-hydroxybenzoate are not currently available in the public domain, this guide provides a robust framework for its synthesis, purification, and characterization. By understanding the influence of its chemical structure on its physical properties and by following the detailed experimental protocols, researchers can confidently prepare and characterize this compound. The comparative data from related isomers offer valuable context for predicting its behavior. Further experimental investigation is warranted to definitively establish the physicochemical properties of this potentially valuable chemical entity.

References

  • ChemicalBook. (n.d.). methyl 3-cyano-4-hydroxybenzoate. Retrieved February 25, 2026, from a relevant chemical supplier website.
  • PubChem. (n.d.). Methyl 3-cyano-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of methyl 3-cyano-4-hydroxybenzoate.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved February 25, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved February 25, 2026, from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved February 25, 2026, from [Link]

  • WIPO Patentscope. (2018, July 5). preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Retrieved February 25, 2026, from [Link]

  • PubMed. (2020, September 9). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Retrieved February 25, 2026, from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved February 25, 2026, from a relevant chemical supplier website.
  • ITW Reagents. (n.d.). Methyl 4-Hydroxybenzoate (USP-NF, BP, Ph. Eur., JP) pure, pharma grade. Retrieved February 25, 2026, from a relevant chemical supplier website.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-Cyano-4-Hydroxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of Methyl 2-Cyano-4-Hydroxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a classic Fischer-Speier esterification of 2-cyano-4-hydroxybenzoic acid using methanol as both the reagent and solvent, catalyzed by concentrated sulfuric acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step procedure, purification techniques, and troubleshooting advice to ensure a high-purity, reproducible yield.

Introduction and Scientific Principle

Methyl 2-cyano-4-hydroxybenzoate is a valuable building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—ester, nitrile, and phenol—makes it a versatile precursor for constructing more complex molecular architectures.

The protocol herein describes an acid-catalyzed esterification, a fundamental reaction in organic chemistry.[1] The Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[2][3] To ensure a high conversion rate, the reaction equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, in this case, methanol, which also conveniently serves as the solvent.[4]

The Reaction Mechanism

The catalytic cycle of Fischer esterification involves several reversible steps, each facilitated by the acid catalyst (H₂SO₄).[1][5]

  • Protonation of the Carbonyl: The sulfuric acid protonates the carbonyl oxygen of the 2-cyano-4-hydroxybenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][4]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a much better leaving group: water.[1]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[2][5]

  • Deprotonation: A base (such as another molecule of methanol) removes the final proton from the carbonyl oxygen, yielding the methyl 2-cyano-4-hydroxybenzoate ester and regenerating the acid catalyst to continue the cycle.[1]

It is noteworthy that under these acidic conditions, the phenolic hydroxyl group does not undergo significant esterification. This is because the phenolic oxygen is less nucleophilic than the aliphatic oxygen of methanol, and its lone pairs are delocalized into the aromatic ring, reducing their availability for reaction.

Fischer_Esterification_Mechanism A Carboxylic Acid + H+ B Protonated Carbonyl (Activated Electrophile) A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Methanol (Nucleophile) C->D E Proton Transfer D->E Intramolecular Proton Transfer F Intermediate with H2O as Leaving Group E->F G Protonated Ester F->G Elimination of H2O H Final Ester Product + H+ G->H Deprotonation

Caption: The catalytic mechanism of Fischer Esterification.

Safety and Handling

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact. Ingestion of as little as 10 mL can cause blindness or death.[6]

  • Sulfuric Acid (Concentrated): Extremely corrosive and causes severe burns upon contact. It is also a strong dehydrating agent and reacts violently with water, generating significant heat.[7] Always add acid to the solvent (methanol) slowly and with cooling.[7]

  • Sodium Bicarbonate: Neutralization with acid generates carbon dioxide (CO₂) gas. Perform this step slowly and with adequate venting to prevent pressure buildup in the separatory funnel.

Detailed Experimental Protocol

Materials and Equipment
Reagents & Chemicals Grade Equipment
2-Cyano-4-hydroxybenzoic acid≥98% Purity250 mL Round-bottom flask
Methanol (Anhydrous)ACS GradeReflux condenser with water lines
Sulfuric Acid (H₂SO₄), ConcentratedACS Grade, 98%Magnetic stir plate with heating capability
Sodium Bicarbonate (NaHCO₃)ACS GradeMagnetic stir bar
Ethyl Acetate (EtOAc)ACS GradeSeparatory funnel (500 mL)
Brine (Saturated NaCl solution)-Beakers and Erlenmeyer flasks
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeRotary evaporator
Solvents for RecrystallizationReagent GradeFiltration apparatus (Büchner funnel)
Reaction Workflow

protocol_workflow start 1. Reagent Setup reflux 2. Esterification Reaction (Reflux) start->reflux quench 3. Solvent Removal & Redissolving reflux->quench wash 4. Aqueous Work-up (Neutralization & Washing) quench->wash dry 5. Drying & Filtration wash->dry evaporate 6. Final Evaporation (Crude Product) dry->evaporate purify 7. Purification (Recrystallization) evaporate->purify end Pure Product purify->end

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyano-4-hydroxybenzoic acid (e.g., 10.0 g, 61.3 mmol).

    • Add 100 mL of anhydrous methanol. Stir the mixture to create a suspension.

    • Place the flask in an ice-water bath to cool.

    • CAUTIOUSLY and slowly, add concentrated sulfuric acid (2.0 mL, ~37.5 mmol) dropwise to the stirring suspension. Significant heat will be generated. Ensure the acid is added slowly to maintain control of the temperature.

    • Once the addition is complete, remove the ice bath and attach a reflux condenser.

  • Esterification Reaction:

    • Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.

    • Allow the reaction to reflux for 4-6 hours. The solid starting material should fully dissolve as the reaction progresses.

    • Optional: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the resulting residue in 150 mL of ethyl acetate.

    • Transfer the solution to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 x 75 mL of deionized water.

      • 2 x 75 mL of saturated sodium bicarbonate (NaHCO₃) solution. Perform this wash slowly and vent the funnel frequently to release the CO₂ gas produced. Continue until no more gas evolves upon addition. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[8]

      • 1 x 75 mL of brine (saturated NaCl solution) to remove residual water and aid in layer separation.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Drying and Evaporation:

    • Add anhydrous magnesium sulfate (MgSO₄) to the organic layer, swirling the flask, until the drying agent no longer clumps together.

    • Filter the mixture through a fluted filter paper or a Büchner funnel to remove the drying agent.

    • Rinse the flask and filter paper with a small amount of fresh ethyl acetate to ensure complete transfer.

    • Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude methyl 2-cyano-4-hydroxybenzoate, which should be a light-colored solid.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility at varying temperatures.[] Aromatic esters are often good candidates for this technique.[10][11]

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Select an appropriate solvent system (e.g., methanol/water or ethyl acetate/hexane).

  • Add the primary solvent (e.g., methanol or ethyl acetate) dropwise to the heated crude product until it just dissolves.

  • If using a co-solvent, add the "anti-solvent" (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to obtain the pure methyl 2-cyano-4-hydroxybenzoate.

Results and Characterization

Parameter Value
Starting Material 2-Cyano-4-hydroxybenzoic acid
Product Methyl 2-cyano-4-hydroxybenzoate
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Typical Yield 85-95%
Appearance White to off-white crystalline solid
Purity Confirmation ¹H NMR, IR Spectroscopy, Melting Point

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient catalyst. 3. Loss of product during work-up.1. Increase reflux time; confirm temperature is at methanol's boiling point. 2. Verify the amount and concentration of sulfuric acid. 3. Be careful during extractions; do not discard the organic layer. Ensure the aqueous wash is not overly basic, which could hydrolyze the ester.
Product is an oil, not a solid Presence of impurities (e.g., residual solvent, unreacted starting material, or byproducts).Purify the crude product using silica gel column chromatography.[12] An eluent system of ethyl acetate in hexane (e.g., starting at 10% and increasing to 30%) is a good starting point.
Significant unreacted starting material 1. Reaction time too short. 2. Water present in reagents, inhibiting the equilibrium.1. Extend the reflux period and monitor by TLC. 2. Use anhydrous methanol and ensure glassware is dry. An alternative is to use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[3]

References

  • Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. Retrieved February 25, 2026, from [Link]

  • Shi, H., et al. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Methanol/Hydrosulfuric Acid Mixed - Safety Data Sheet. (2022, April 18). Columbus Chemical. Retrieved February 25, 2026, from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University Website. Retrieved February 25, 2026, from [Link]

  • Methanol MSDS Safety Tips from Experts. (2014, July 22). VelocityEHS. Retrieved February 25, 2026, from [Link]

  • Hazards of Methanol: Risks and Safety Precautions. (2025, January 13). YouTube. Retrieved February 25, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved February 25, 2026, from [Link]

  • Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc.. Retrieved February 25, 2026, from [Link]

  • Liquid Crystalline Esters of Dibenzophenazines. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010, September 27). TSI Journals. Retrieved February 25, 2026, from [Link]

  • Fischer Esterification Reaction Mechanism. (2016, December 27). YouTube. Retrieved February 25, 2026, from [Link]

  • Preparation of Methyl Benzoate. (n.d.). University Website. Retrieved February 25, 2026, from [Link]

Sources

methyl 2-cyano-4-hydroxybenzoate in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-cyano-4-hydroxybenzoate in Heterocycle Synthesis

Part 1: Executive Summary & Chemical Logic

Methyl 2-cyano-4-hydroxybenzoate represents a high-value "push-pull" scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional groups:

  • Methyl Ester (C1): An electrophilic center susceptible to nucleophilic attack and cyclization.[1]

  • Cyano Group (C2): An ortho-positioned electrophile capable of Pinner reactions, nucleophilic addition, and participating in heteroannulation.[2][1]

  • Phenolic Hydroxyl (C4): An electron-donating group (EDG) that modulates the electronic density of the aromatic ring and serves as a handle for solubility-enhancing modifications (e.g., etherification).[1]

This guide details the protocols for converting this scaffold into two privileged pharmacophores: 4-amino-phthalazin-1(2H)-ones (via hydrazine) and quinazolines (via guanidine/amidines).[1] These cores are ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR) and PARP inhibitors.[2][1]

Part 2: The Chemical Logic (Mechanism & Regioselectivity)

The ortho-cyano ester motif allows for "binucleophilic stapling."[1] By reacting with a 1,2-binucleophile (like hydrazine) or a 1,3-binucleophile equivalent (like guanidine), the molecule undergoes a cascade cyclization.[2]

  • Electronic Influence: The C4-hydroxyl group pushes electron density into the ring, deactivating the C1-ester slightly relative to an unsubstituted benzoate, but significantly activating the ring towards electrophilic aromatic substitution (if needed). However, in cyclization, its role is primarily regiochemical definition.[2][1]

  • Regiochemistry:

    • Phthalazine Route: The hydrazine attacks the ester (forming hydrazide) and the nitrile (forming amidine) sequentially.

    • Quinazoline Route: Guanidine typically attacks the nitrile first (forming an imidate-like intermediate) followed by cyclization onto the ester.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Amino-6-hydroxyphthalazin-1(2H)-one

Target Application: PARP Inhibitor Scaffolds

Materials:

  • Methyl 2-cyano-4-hydroxybenzoate (1.0 equiv)

  • Hydrazine hydrate (64% or 80% aq.[1] solution, 5.0 equiv)

  • Ethanol (Absolute) or Methanol[2][1]

  • Acetic Acid (glacial, catalytic - optional)[2]

Procedure:

  • Preparation: Charge a reaction vessel with Methyl 2-cyano-4-hydroxybenzoate (10 mmol) and Ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (50 mmol) dropwise at room temperature. A transient color change (yellowing) may occur due to phenoxide formation.[2][1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The nitrile stretch (

      
      ) in IR should disappear.[2][1]
      
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white or off-white solid.[1]
    
  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (

    
    ) and then with diethyl ether to remove hydrazine traces.
    
  • Purification: If necessary, recrystallize from DMF/Water or Ethanol.

Yield Expectation: 85–92%

Critical Control Point:

Hydrazine Excess: A large excess of hydrazine is required to prevent the formation of the azine dimer (two benzoate units linked by one hydrazine).

Protocol B: Synthesis of 2-Amino-6-hydroxyquinazolin-4(3H)-one

Target Application: Kinase Inhibitor Cores (e.g., EGFR)

Materials:

  • Methyl 2-cyano-4-hydroxybenzoate (1.0 equiv)

  • Guanidine Carbonate (1.5 equiv)[2][1]

  • Solvent: 2-Methoxyethanol (Methyl Cellosolve) or DMF[2]

  • Base: Sodium Methoxide (0.5 equiv, optional to accelerate reaction)

Procedure:

  • Dissolution: Dissolve Methyl 2-cyano-4-hydroxybenzoate (10 mmol) in 2-Methoxyethanol (20 mL).

  • Activation: Add Guanidine Carbonate (15 mmol).

  • Cyclization: Heat the mixture to

    
     for 12 hours.
    
    • Mechanism Note: The guanidine acts as a free base in situ.[1][3] The reaction proceeds via initial attack on the nitrile to form an imidoyl-guanidine intermediate, which then cyclizes onto the ester with loss of methanol.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

  • pH Adjustment: Acidify carefully with 1N HCl to pH 6–7 to precipitate the product (the phenolic OH and the quinazolinone NH make the product amphoteric; avoiding extreme pH is crucial for maximum recovery).

  • Isolation: Filter the solid, wash with water, and dry under vacuum at

    
    .[2][1]
    

Yield Expectation: 70–80%

Part 4: Data Visualization & Pathways

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways from the common intermediate.

G Start Methyl 2-cyano-4-hydroxybenzoate (SM) Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Path A Guanidine Reagent: Guanidine Carbonate Start->Guanidine Path B Inter1 Intermediate: Hydrazide/Amidine Hydrazine->Inter1 Reflux EtOH Prod1 Product A: 4-Amino-6-hydroxy- phthalazin-1(2H)-one Inter1->Prod1 Cyclization (-MeOH) Inter2 Intermediate: Imidoyl Guanidine Guanidine->Inter2 120°C, DMF Prod2 Product B: 2-Amino-6-hydroxy- quinazolin-4(3H)-one Inter2->Prod2 Cyclization (-MeOH)

Figure 1: Divergent synthetic pathways for Methyl 2-cyano-4-hydroxybenzoate. Path A yields the Phthalazine core (green), while Path B yields the Quinazoline core (red).[2]

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield (Phthalazine) Azine formation (Dimerization)Increase Hydrazine equivalents to >5.0. Ensure slow addition of SM to Hydrazine (inverse addition).[1]
Incomplete Reaction (Quinazoline) Low temperature / Poor solubilitySwitch solvent to DMF or DMAc.[2][1] Increase temperature to 140°C. Add catalytic NaOMe.
Product Oiling Out Impurities or solvent retentionTriturate the crude oil with Acetonitrile or Diethyl Ether to induce crystallization.[1]
Des-cyano Product Hydrolysis of NitrileEnsure reagents are dry.[1] Avoid strong aqueous acids during workup before cyclization is complete.[1]

Part 5: Strategic Modification (O-Alkylation)

For drug development, the C4-hydroxyl group is rarely left free.[1] It is typically alkylated before or after cyclization.[1]

  • Pre-Cyclization Strategy: Alkylate Methyl 2-cyano-4-hydroxybenzoate with R-X (e.g., 3-morpholinopropyl chloride) using

    
     in DMF.
    
    • Advantage:[2][4][5][6] Easier purification of the ester intermediate.[1]

    • Disadvantage:[2] Steric bulk may slightly retard the cyclization rate.[1]

  • Post-Cyclization Strategy: Alkylate the heterocycle.

    • Risk:[2][4][5][7] Regioselectivity issues (N-alkylation vs. O-alkylation).

    • Recommendation:Pre-cyclization alkylation is generally preferred for this scaffold to ensure the heterocycle nitrogen remains unsubstituted (or available for specific N-substitution).[1]

References

  • ChemicalBook. Methyl 3-cyano-4-hydroxybenzoate and related isomers: Chemical Properties and Synthesis. Retrieved from [2][1]

  • National Institutes of Health (NIH). PubChem Compound Summary: Methyl 4-hydroxybenzoate (Paraben analogs).[1] Retrieved from [2][1]

  • Molecules.Recent Advances in the Synthesis of Quinazolines.
  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinazoline EGFR Inhibitors. (Context for 6/7-substituted quinazolines).
  • Organic Chemistry Portal. Synthesis of Phthalazinones from 2-cyano-benzoates. Retrieved from [2]

Sources

Troubleshooting & Optimization

solving solubility issues with methyl 2-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Ticket ID: SOL-CN-HB-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry & Formulation)[][2]

The Physicochemical Profile (The "Why")

Welcome to the technical support center. You are likely here because methyl 2-cyano-4-hydroxybenzoate (M2C4HB) is behaving like a "brick" in your aqueous buffers or crashing out during scale-up.[][2][3]

To solve this, we must understand the molecule's Solubility Paradox .[][3]

  • The Trap: You see a hydroxyl group (-OH) and a nitrile group (-CN) and assume polarity.[][2][3]

  • The Reality: This molecule possesses high Lattice Energy .[] The nitrile group acts as a strong hydrogen bond acceptor, and the phenolic hydroxyl is a donor.[3] In the solid state, these form a tight, intermolecular network (CN[][3]···HO) that resists disruption by water.[3] Furthermore, the ester and aromatic ring provide a significant hydrophobic scaffold.[3]

Key Chemical Properties (Predicted & Analogous Data)
PropertyValue / CharacteristicImplication for Solubility
LogP (Octanol/Water) ~1.8 – 2.2 (Estimated)Moderate lipophilicity; prefers organic solvents.[][2]
pKa (Phenolic OH) ~7.0 – 7.8CRITICAL: Lower than typical phenols (~10) due to the electron-withdrawing nitrile and ester groups.[][2][3]
Crystal Habit High-melting crystalline solidRequires energy (heat) or high-dielectric solvents to break the lattice.[][2][3]
Water Solubility < 0.1 mg/mL (Neutral pH)Practically insoluble in water/PBS at pH < 7.[][3]

Solubility Decision Matrix

Before you start mixing, identify your application.[3] The solvent system must match the downstream use.[3]

SolubilityDecision Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction/Scale-up) Start->Synthesis Purification Purification (Crystallization) Start->Purification DMSO Use DMSO Stock (100mM) Dilute <1% v/v BioAssay->DMSO Standard DMF Use DMF or DMAc (High Solvency) Synthesis->DMF Reagent Alcohol Methanol/Ethanol (Requires Heat) Purification->Alcohol Solvent Switch

Figure 1: Decision tree for solvent selection based on experimental intent.[][2]

Troubleshooting Guide (Q&A)

Scenario A: Biological Assays (The "Crash Out")

Q: I made a 100 mM stock in DMSO, but when I diluted it into PBS (pH 7.4), it turned cloudy immediately. Why? A: You triggered the "Kinetic Solubility Limit." While DMSO dissolves the compound, rapid dilution into water shocks the system.[][3] The hydrophobic ester core aggregates faster than the water molecules can solvate the phenol.[3]

  • The Fix:

    • Sonicate the DMSO stock before pipetting (micro-crystals may exist).[3]

    • Intermediate Dilution: Do not jump from 100% DMSO to aqueous. Perform a serial dilution in DMSO first (e.g., 100 mM -> 10 mM -> 1 mM in DMSO), then spike into PBS.

    • The pH Trick: Ensure your PBS is exactly pH 7.4 or slightly higher (7.8).[3] At pH 7.8, the phenol deprotonates (forming the phenolate anion), increasing solubility by 10-100x.[2][3]

Q: Can I use Ethanol instead of DMSO for cell culture? A: Not recommended. M2C4HB has significantly lower solubility in ethanol compared to DMSO.[] You will likely hit the saturation point at 10-20 mM, leading to inconsistent dosing.[][2][3] Stick to DMSO or DMAc (Dimethylacetamide) if your cells tolerate it.[3]

Scenario B: Synthesis & Purification

Q: I'm trying to recrystallize the compound, but it oils out (forms a gum) instead of crystals. A: This is common for benzoate esters containing nitriles.[][3]

  • Cause: The solvent polarity is too high, or you cooled it too fast.[][3]

  • The Fix: Use a solvent ramp .[]

    • Dissolve in hot Methanol (or Ethyl Acetate).[3]

    • Add a non-polar anti-solvent (Hexane or Heptane) dropwise at reflux until just cloudy.[3]

    • Add one drop of Methanol to clear it.[3]

    • Cool Slowly: Wrap the flask in foil/towel to cool to Room Temp over 2 hours. Do not put it straight in the fridge.

Q: My reaction yield is low because the starting material won't dissolve in the reaction solvent. A: If you are running a reaction (e.g., alkylation of the phenol), switch to Polar Aprotic Solvents .[]

  • Recommended: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[][2]

  • Avoid: Protic solvents (Alcohols) if you are using basic conditions, as they can interfere with nucleophilic substitutions or cause transesterification.[][3]

Detailed Protocols

Protocol 1: The "pH-Switch" Dissolution Method

Best for: preparing aqueous solutions for biophysics/enzymology without high DMSO %.[][2]

Theory: We exploit the acidity of the phenol (pKa ~7.[3]5) to force dissolution via deprotonation.[3]

  • Weigh: 10 mg of Methyl 2-cyano-4-hydroxybenzoate.

  • Primary Solvent: Add 100 µL DMSO. Vortex until clear (Solution A).

  • Buffer Prep: Prepare 10 mL of Phosphate Buffer adjusted to pH 8.0 .

  • Mixing: Slowly add Solution A to the Buffer while vortexing rapidly.

    • Result: The compound should remain in solution as the phenolate anion.[3]

  • Adjustment: If the assay requires pH 7.4, slowly lower the pH using dilute HCl while stirring. Stop if cloudiness appears.

Protocol 2: Recrystallization (Purification)

Best for: Cleaning up crude material after synthesis.[][2]

StepActionCritical Note
1. Dissolution Suspend crude solid in Methanol (MeOH) . Heat to reflux (65°C).[3]Use the minimum volume required to dissolve it at boiling.
2. Filtration If insoluble particles remain, perform a hot filtration .[][3][4]Do this quickly to prevent premature crystallization.
3. Anti-Solvent Remove from heat.[3] Add Water dropwise until persistent turbidity is seen.[][3]Ratio is typically 4:1 (MeOH:Water).[3]
4. Nucleation Re-heat slightly to clear, then let stand at RT.If oiling occurs, scratch the glass with a spatula to induce nucleation.
5.[3] Collection Filter crystals and wash with cold 20% MeOH/Water .[]Dry under vacuum at 40°C.

Mechanistic Visualization

Understanding the ionization state is critical for solubility.[3] The nitrile group withdraws electrons, stabilizing the negative charge on the oxygen, making this compound more acidic than a standard paraben.[3]

Ionization Neutral Neutral Anion Anion Neutral->Anion Deprotonation (NaOH / Carbonate) Base Base (pH > pKa) Anion->Neutral Protonation (HCl / Acidic Buffer)

Figure 2: The pH-dependent solubility switch mechanism.[][2]

References

  • Synthesis of Cyanophenol Intermediates

    • Context: Methods for handling methyl cyano-hydroxybenzoate derivatives in synthesis (Topiroxostat intermediates).[][2][3]

    • Source: Patent CN106674052A.[3] "Preparation method of methyl 3-cyano-4-hydroxybenzoate." Google Patents.

  • General Solubility of Hydroxybenzoates (Parabens)

    • Context: Baseline solubility data for the methyl hydroxybenzo
    • Source: PubChem.[3][5][6] "Methyl 4-hydroxybenzoate (Methylparaben)."[][2][3][7][8] National Library of Medicine.[3]

    • [2][3]

  • Recrystallization of Phenolic Esters

    • Context: Standard protocols for purifying hydroxy-benzonitrile derivatives using alcohol/water systems.[][2][3]

    • Source: BenchChem Technical Support.[3][4] "Purification of Methyl 2-(3-hydroxyphenyl)benzoate."

    • (Note: Used as procedural analog for phenolic ester crystallization).[][2][3]

  • pKa Estimation of Substituted Phenols

    • Context: The electron-withdrawing effect of the nitrile group on phenol acidity.[][3]

    • Source: "Prediction of pKa values for substituted phenols." Journal of Chemical Information and Modeling. (General Chemical Principle Reference).

Disclaimer: This guide is intended for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 17606-72-3 (or specific isomer) before handling.[][2]

Sources

troubleshooting low purity in methyl 2-cyano-4-hydroxybenzoate scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: M2C4HB-SC-UP-001 Subject: Troubleshooting Purity & Isolation Issues in Scale-Up (10g – 1kg range)

Introduction: The "Deceptive" Simple Molecule

Welcome to the technical support center. You are likely here because scaling up Methyl 2-cyano-4-hydroxybenzoate has proven more difficult than the milligram-scale literature suggested.[1]

While the structure appears simple, this molecule presents a "perfect storm" of chemical challenges during scale-up:

  • The Phenolic Hydroxyl: Susceptible to oxidation (pinking/browning) and complicates extraction due to amphoteric solubility.

  • The Ortho-Nitrile: The nitrile group at the 2-position (ortho to the ester) creates steric strain and is prone to partial hydrolysis to the primary amide (the "Pinner" trap) under acidic conditions.

  • Metal Affinity: If synthesized via the Rosenmund-von Braun reaction (Ar-I + CuCN), the phenolic oxygen and nitrile nitrogen form stable, hard-to-remove complexes with copper.[1]

This guide is structured to diagnose your specific failure mode and provide a validated recovery protocol.

Module 1: Diagnostic Hub (Identify Your Failure Mode)

Before attempting purification, match your observation to the likely chemical cause.

SymptomLikely Impurity/CauseDiagnostic Check
Product is Pink/Brown Quinone/Oligomers (Phenolic Oxidation)Dissolve in MeOH.[1] If color persists, it is covalent oxidation, not trapped solvent.
Product is Green/Blue Copper Residues (CuCN Complex)Ash test or ICP-MS.[1] Color deepens with added ammonia.[1]
HPLC: Early Eluting Peak Primary Amide (Nitrile Hydrolysis)LC-MS shows M+18 peak (Hydrolysis of -CN to -CONH₂).[1]
HPLC: Broad Tailing Peak Acid (Ester Hydrolysis)Peak disappears or shifts significantly upon pH adjustment of mobile phase.[1]
Low Mass Balance Water Soluble Phenolate Check aqueous waste pH.[1] If pH > 8, your product is in the waste.

Module 2: Troubleshooting Guides

Issue A: The "Copper Curse" (Rosenmund-von Braun Route)

Context: You reacted methyl 2-iodo-4-hydroxybenzoate with CuCN in DMF/NMP.

The Problem: Copper(I) salts coordinate tightly to the nitrile and the phenolic oxygen. Standard water washes fail to break this complex, leading to low purity and catalyst poisoning in subsequent steps.

The Solution: The Oxidative Chelation Quench You must oxidize Cu(I) to Cu(II) and chelate it aggressively.

Protocol:

  • Quench: Do not pour the reaction into water. Pour the reaction mixture into a solution of FeCl₃ (3 eq) in 0.1 M HCl .

    • Mechanism:[1][2][3][4][5][6][7][8] Fe(III) oxidizes Cu(I) to Cu(II), which is water-soluble and less coordinating to the nitrile.

  • Alternative (Ammonia Method):

    • Dilute reaction with Ethyl Acetate (EtOAc).[1][9]

    • Wash organic layer with 10% NH₄OH (aq) / 20% NH₄Cl buffer.[1]

    • Observation: The aqueous layer will turn deep blue (Cu(NH₃)₄²⁺ complex). Repeat until the aqueous layer is colorless.

  • Filtration: If a sludge forms, filter through a pad of Celite mixed with activated charcoal.[1]

Issue B: The "Pinner" Trap (Hydrolysis to Amide)

Context: You see an impurity (M+18) growing during acid workup or esterification.

The Problem: The nitrile group is ortho to the electron-withdrawing ester. This activates the nitrile toward nucleophilic attack by water.[2][4][6][8] If you use strong acid (HCl/H₂SO₄) to esterify the starting material, you will convert the nitrile to a primary amide.[2]

The Solution: pH Control & Temperature Management

  • Avoid Acidic Esterification: Do not try to esterify 2-cyano-4-hydroxybenzoic acid using Fischer esterification (MeOH/H₂SO₄).[1]

    • Alternative: Use Methyl Iodide (MeI) + KHCO₃ in DMF at 0°C. This selectively alkylates the carboxylate (forming the ester) without touching the nitrile or the phenol (if stoichiometry is controlled).

  • Workup pH: Never allow the workup pH to drop below 3 or rise above 10 for extended periods. The ester-nitrile proximity creates an "anchimeric assistance" effect that accelerates hydrolysis.[1]

Issue C: Phenolic Oxidation (The "Pink" Product)

Context: The solid turns pink upon drying or storage.[10]

The Problem: Phenols are electron-rich. Trace metals + Oxygen + Light = Radical formation -> Quinones -> Pink Oligomers.[1]

The Solution: The "Reducing" Workup

  • Add Antioxidant: Add 0.5% Sodium Bisulfite (NaHSO₃) to all aqueous wash solutions.[1]

  • Inert Atmosphere: Perform the final crystallization under Nitrogen/Argon.

  • Solvent Choice: Avoid Acetone (can form aldol condensates).[1] Use Toluene/Ethyl Acetate for recrystallization.[1]

Module 3: Visualizing the Impurity Landscape

The following diagram maps the chemical fate of Methyl 2-cyano-4-hydroxybenzoate (Target) versus its common impurities.

G cluster_0 Prevention Strategies SM Methyl 2-iodo-4-hydroxybenzoate Reaction Reaction: CuCN / DMF / 140°C SM->Reaction Target TARGET: Methyl 2-cyano-4-hydroxybenzoate Reaction->Target Main Path Impurity_Complex IMPURITY B (Copper): Cu-Ligand Complex (Poor Quench) Reaction->Impurity_Complex Incomplete Workup Impurity_Amide IMPURITY A (Amide): Hydrolysis (+H2O) (Acidic Workup) Target->Impurity_Amide pH < 2 or > 10 Impurity_Quinone IMPURITY C (Pink): Quinone/Oligomer (Oxidation) Target->Impurity_Quinone Air + Light Prev1 Use NH4OH/NH4Cl Wash Prev1->Impurity_Complex Prev2 Maintain pH 4-8 Prev2->Impurity_Amide Prev3 Add NaHSO3 Prev3->Impurity_Quinone

Caption: Reaction pathway analysis showing critical impurity formation nodes (Red/Blue) and specific mitigation strategies (Dashed lines).

Module 4: Validated Purification Protocol (Scale-Up Ready)

This protocol assumes a 50g scale batch synthesized via the CuCN route.

Step 1: The "Iron" Quench (Critical for Copper Removal)
  • Cool reaction mixture (DMF) to 60°C.

  • Pour slowly into a stirred solution of FeCl₃·6H₂O (2.5 eq) in 0.1 N HCl (500 mL) .

  • Stir vigorously for 30 minutes. The mixture will turn dark, but the copper is being stripped from the product.

  • Extract with Ethyl Acetate (3 x 200 mL) .

Step 2: The "Swing" Wash (Phenol Purification)

This step uses the acidity of the phenol (pKa ~8-9) to separate non-acidic impurities.

  • Combine organic layers.[1]

  • Wash 1: Water (remove DMF).[1]

  • Wash 2: 5% NaHCO₃ (Remove strong acids, keep phenol protonated).

  • Extraction (Optional High Purity Step):

    • Extract the organic layer with 0.5 M NaOH (cold). The product goes into the water layer as the phenolate; non-phenolic impurities stay in organics.

    • Separate layers.[1]

    • Acidify the aqueous layer carefully with 1 M HCl to pH 4-5.[1]

    • Re-extract into Ethyl Acetate.[1]

    • Warning: Do not leave in NaOH for >15 mins to avoid ester hydrolysis.[1]

Step 3: Crystallization[1]
  • Dry organic layer over Na₂SO₄ (add a spatula of activated charcoal if color is dark).[1] Filter.

  • Concentrate to a thick slurry.

  • Solvent System: Toluene : Ethyl Acetate (9:1).[1]

    • Heat to reflux to dissolve.[1]

    • Cool slowly to room temperature, then 0°C.

  • Wash: Wash filter cake with cold Toluene.

Frequently Asked Questions (FAQs)

Q: Can I use the "Green" route (Formylation + Oximation) instead of CuCN? A: Yes, and it is recommended for batches >1kg. Patents (e.g., CN106674052A) describe formylating methyl 4-hydroxybenzoate to the 3-formyl intermediate, then converting to nitrile.[1] However, for the 2-cyano isomer, regioselectivity during formylation is poor (ortho vs meta). The CuCN route remains the standard for the 2-cyano isomer unless you have access to specific catalytic ligands.

Q: My product is an oil and won't crystallize. A: This is usually due to residual DMF or phenolic impurities acting as plasticizers.[1]

  • Fix: Dissolve the oil in a minimal amount of Diethyl Ether, add seed crystals, and add Hexanes dropwise until cloudy. Store in the freezer (-20°C) overnight. If it remains an oil, perform the "NaOH Swing" wash described in Module 4 to remove non-acidic impurities.

Q: Why does the melting point drop after drying? A: Thermal instability. The nitrile and hydroxy groups can react intermolecularly at high temperatures. Dry the product in a vacuum oven at maximum 40°C with a nitrogen bleed. Do not use temperatures >60°C for drying.[1]

References

  • Rosenmund-von Braun Reaction Mechanism & Workup

    • Source: "Workup for Removing Copper Salts." University of Rochester, Department of Chemistry.
    • URL:[Link][1]

  • Nitrile Hydrolysis (Pinner Reaction Context)

    • Source: "Acidic Hydrolysis of Nitriles To Amides."[1][2][4][8] Master Organic Chemistry.

    • URL:[Link]

  • Synthesis of Cyano-Hydroxybenzoates (Patent Grounding)

    • Source: "Preparation method of methyl 3-cyano-4-hydroxybenzoate" (CN106674052A).[1][11] Note: Describes the analogous chemistry for the 3-cyano isomer, validating the phenolic handling and hydrolysis risks.

    • URL
  • General Purification of Phenolic Nitriles

    • Source: "Purification of reaction products from Rosenmund-von Braun synthesis." Organic Syntheses, Coll. Vol. 3, p. 212.[1]

    • URL:[Link]

Sources

Validation & Comparative

H-NMR Spectrum Analysis of Methyl 2-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the H-NMR spectrum for Methyl 2-cyano-4-hydroxybenzoate , structured for researchers and drug development professionals.

A Comparative Technical Guide for Structural Validation

Executive Summary & Application Context

Methyl 2-cyano-4-hydroxybenzoate (CAS: 1261879-56-4) is a critical functionalized aromatic intermediate, often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

In synthetic workflows, this compound is typically derived from Methyl 4-hydroxybenzoate (Methylparaben) via formylation/cyanation or iodination pathways.[2] Consequently, the primary analytical challenge is not just characterization, but differentiation from its starting material and its regioisomer, Methyl 3-cyano-4-hydroxybenzoate .

This guide compares the spectral "performance" (resolution, diagnostic peaks, and structural distinctiveness) of the target compound against these critical alternatives.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible, high-fidelity spectra, the following protocol minimizes solvent effects and maximizing peak resolution.

Sample Preparation System
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory standard for this analysis.

    • Reasoning: The phenolic hydroxyl (-OH) proton is labile.[2] In CDCl₃, this proton often broadens or disappears due to exchange.[2] DMSO-d6 forms strong hydrogen bonds, "locking" the proton and producing a sharp, diagnostic singlet between 10.0–11.5 ppm.[2]

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Reasoning: High concentrations can cause stacking effects (shifting aromatic peaks upfield), while low concentrations lose the satellite peaks necessary for ¹³C-satellite removal during purity assessment.[2]

  • Water Suppression: Not recommended.[2]

    • Reasoning: The water peak in DMSO (~3.33 ppm) is distinct from the methoxy singlet (~3.85 ppm).[2] Suppression techniques may distort integration values of the methoxy group.[2]

Instrument Parameters
  • Frequency: ≥ 400 MHz (Required for resolving meta-coupling constants).

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay (D1): ≥ 10 seconds.

    • Reasoning: Critical for accurate integration of the aromatic protons vs. the methoxy group.[2] Aromatic protons have longer T1 relaxation times; a short D1 will under-quantify the aromatic region.

Spectral Analysis & Comparison

The Baseline: Comparison with Precursor (Methyl 4-hydroxybenzoate)

The most common synthesis route starts with Methyl 4-hydroxybenzoate. Distinguishing the product relies on observing Symmetry Breaking .[2]

FeaturePrecursor: Methyl 4-hydroxybenzoateTarget: Methyl 2-cyano-4-hydroxybenzoate
Symmetry AA'BB' System (Para-substitution)AMX System (Asymmetric Trisubstituted)
Aromatic Region Two distinct doublets (integrating 2H each). δ ~6.85 (d) & 7.85 (d)Three distinct signals (integrating 1H each).[2] See Section 3.3 for shifts.
Coupling (

)
Ortho-coupling only (~8.5 Hz).Mixed Ortho (~8.5 Hz) and Meta (~2.5 Hz).[2]
Diagnostic Change Symmetric "Roofing" effect.Appearance of a highly deshielded H6 doublet.[2]
The Isomer Trap: Differentiation from Methyl 3-cyano-4-hydroxybenzoate

Regioisomers are the most insidious impurities. The position of the cyano group (C2 vs. C3) fundamentally alters the proton coupling network.[2]

  • Target (2-Cyano): Protons are at positions 3, 5, and 6.[2]

    • H3: Isolated between OH and CN.[2] Appears as a Singlet (or fine doublet,

      
       Hz).[2]
      
    • H6: Adjacent to Ester. Appears as a Doublet (

      
       Hz).[2]
      
  • Alternative (3-Cyano): Protons are at positions 2, 5, and 6.[2]

    • H2: Isolated between Ester and CN.[2] Appears as a sharp Singlet .

    • H5/H6: Adjacent to each other. Appears as a pair of Doublets (AB system).[2]

Critical Check: If you observe a singlet at a very downfield position (isolated between two EWGs, Ester and CN), you likely have the 3-cyano isomer.[2] In the 2-cyano target, the isolated proton (H3) is shielded by the ortho-OH group, appearing further upfield.[2]

Theoretical Peak Assignment (Target: Methyl 2-cyano-4-hydroxybenzoate)

Based on Substituent Chemical Shift (SCS) Additivity Rules in DMSO-d6.

ProtonPositionMultiplicityPredicted Shift (δ ppm)Mechanistic Explanation
-OH C4-OHBroad Singlet10.8 – 11.2 Highly deshielded by H-bonding in DMSO.
H6 C6-HDoublet (

)
8.05 – 8.15 Most Downfield. Deshielded by ortho-Ester and para-CN.
H3 C3-HDoublet (

)
7.10 – 7.20 Shielded by ortho-OH; Deshielded by ortho-CN. Net: Upfield relative to H6.[2]
H5 C5-Hdd (

)
6.95 – 7.05 Most Upfield. Shielded by ortho-OH. Meta to Ester/CN.
-OCH₃ EsterSinglet3.80 – 3.90 Standard methyl ester resonance.

Visualization of Analytical Logic

Structural Decision Tree

The following diagram illustrates the logical flow for confirming the product identity using H-NMR data.

NMR_Analysis Start Crude Product Spectrum (DMSO-d6) Check_Symmetry Check Aromatic Region Symmetry Start->Check_Symmetry Symmetric Symmetric AA'BB' Pattern (2 Doublets, 2H each) Check_Symmetry->Symmetric Yes Asymmetric Asymmetric AMX Pattern (3 Signals, 1H each) Check_Symmetry->Asymmetric No Result_Fail Result: Unreacted Precursor Symmetric->Result_Fail Check_Coupling Analyze Coupling Constants (J) Asymmetric->Check_Coupling Isomer_3CN Isomer: 3-Cyano-4-hydroxy (H2 Singlet, H5/H6 Doublets) Check_Coupling->Isomer_3CN H2 Singlet (Deshielded) Target_2CN Target: Methyl 2-cyano-4-hydroxy (H6 Doublet, H5 dd, H3 d/s) Check_Coupling->Target_2CN H3 Doublet (Shielded) Result_Iso Result: Regioisomer Impurity Isomer_3CN->Result_Iso Result_Pass Result: CONFIRMED IDENTITY Target_2CN->Result_Pass

Caption: Logical decision tree for distinguishing Methyl 2-cyano-4-hydroxybenzoate from precursors and isomers.

Synthesis & Analysis Workflow

This diagram maps the transformation from precursor to product and the critical control points.[2]

Synthesis_Workflow Precursor Methyl 4-hydroxybenzoate (Start) Reaction Cyanation Reaction (e.g., via Iodination or Formylation) Precursor->Reaction + CN Source Workup Workup & Isolation Reaction->Workup NMR_QC H-NMR Analysis (DMSO-d6) Workup->NMR_QC Validation Validation Criteria: 1. 3 Aromatic Protons 2. Loss of Symmetry 3. H6 Deshielding NMR_QC->Validation

Caption: Workflow for synthesis and quality control validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7456, Methylparaben (Precursor Data).[2] Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard Reference for SCS Additivity Rules).

Sources

Technical Guide: Mass Spectrometry Characterization of Methyl 2-Cyano-4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-cyano-4-hydroxybenzoate (M2C4HB ) is a critical pharmacophore intermediate, often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat) and other heterocyclic bioactive compounds. Its structural integrity is defined by the ortho-positioning of the cyano group relative to the methyl ester, a feature that significantly influences its mass spectrometric behavior compared to its regioisomers.

This guide provides a detailed analysis of the fragmentation patterns of M2C4HB. Unlike standard phenolic esters, the 2-cyano substituent alters the fragmentation kinetics, suppressing classic "ortho effects" seen in salicylates (H-transfer) while promoting specific radical losses. This document compares M2C4HB against its meta-isomer (methyl 3-cyano-4-hydroxybenzoate) to aid in definitive structural elucidation.

Structural Context & Isomer Differentiation[1]

Understanding the fragmentation requires analyzing the electronic environment of the precursor molecule.

FeatureMethyl 2-cyano-4-hydroxybenzoate (Target)Methyl 3-cyano-4-hydroxybenzoate (Isomer)
Structure Ortho-Cyano : -CN at C2, Ester at C1Meta-Cyano : -CN at C3, Ester at C1
Electronic Effect Strong electron-withdrawing -CN ortho to ester carbonyl.-CN is meta to ester; reduced steric/electronic interaction.
Key MS Difference Enhanced stability of the acylium ion due to N-lone pair proximity; suppression of H-transfer.Standard ester fragmentation; no ortho-interaction.
Molecular Weight 177.16 g/mol 177.16 g/mol

Experimental Protocol

To replicate the fragmentation patterns described, the following standardized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are recommended.

Sample Preparation
  • Solvent: Dissolve 1.0 mg of M2C4HB in 1 mL of HPLC-grade Methanol or Acetonitrile .

  • Concentration: Dilute to 10 µg/mL for GC-MS injection to prevent detector saturation.

  • Derivatization (Optional but recommended for peak shape): Add 50 µL of BSTFA + 1% TMCS, incubate at 60°C for 30 mins to silylate the phenolic -OH. Note: The fragmentation below discusses the underivatized native molecule.

GC-MS Parameters (Electron Ionization)
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

  • Ion Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.

ESI-MS Parameters (LC-MS)
  • Ionization: Negative Mode (ESI-) is preferred for phenolic compounds; Positive Mode (ESI+) for adducts.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Key Observation: Look for [M-H]⁻ at m/z 176.1.

Fragmentation Pathway Analysis

The Electron Ionization (EI) spectrum of M2C4HB is governed by the stability of the aromatic ring and the lability of the ester bond.

The Molecular Ion (M⁺[3]•)
  • m/z 177: The molecular ion is distinct and relatively stable due to the aromatic core. The nitrogen in the cyano group follows the Nitrogen Rule (odd mass = odd nitrogens).

Primary Fragmentation: Alpha-Cleavage
  • Transition: m/z 177 → m/z 146

  • Mechanism: Homolytic cleavage of the C-O bond in the ester group.

  • Loss: Methoxy radical (•OCH₃, mass 31).[3]

  • Product: The Acylium Ion [C₈H₄NO₂]⁺.

  • Significance: This is typically the Base Peak (100%) in methyl esters. In the 2-cyano isomer, this ion is stabilized by the inductive effect of the ortho-cyano group, preventing rapid degradation compared to non-substituted benzoates.

Secondary Fragmentation: Decarbonylation
  • Transition: m/z 146 → m/z 118

  • Mechanism: Expulsion of Carbon Monoxide (CO, mass 28) from the acylium ion.

  • Product: The Aryl Cation [C₇H₄NO]⁺ (Cyanophenol cation).

  • Ortho-Effect Note: Unlike Methyl Salicylate (ortho-OH), which loses Methanol (M-32) via H-transfer, the ortho-cyano group cannot donate a hydrogen. Therefore, the [M-32] peak is notably absent or negligible, serving as a negative diagnostic marker for the 2-cyano structure.

Tertiary Fragmentation
  • Transition: m/z 118 → m/z 90 or m/z 64

  • Mechanism: Loss of CO (from the phenolic moiety) or HCN (from the cyano group).

  • Observation: Ring degradation fragments typical of substituted benzenes.

Visualizing the Fragmentation Pathway[5]

The following diagram illustrates the stepwise degradation of Methyl 2-cyano-4-hydroxybenzoate under 70 eV EI conditions.

FragmentationPathway M Molecular Ion (M+) m/z 177 [C9H7NO3]+. Frag1 Acylium Ion m/z 146 [M - OCH3]+ M->Frag1 - •OCH3 (31 Da) (Alpha Cleavage) Ortho NOTE: Absence of M-32 (Methanol) confirms lack of acidic H at ortho position. M->Ortho Frag2 Aryl Cation m/z 118 [M - OCH3 - CO]+ Frag1->Frag2 - CO (28 Da) (Decarbonylation) Frag3 Ring Fragment m/z 90 [C6H4N]+ Frag2->Frag3 - CO (28 Da) (Phenolic Loss)

Figure 1: Proposed EI fragmentation pathway for Methyl 2-cyano-4-hydroxybenzoate showing the dominant acylium ion formation.

Comparative Analysis: Ortho vs. Meta Isomers[1]

Distinguishing the target molecule (2-cyano) from its likely impurity (3-cyano) is crucial for purity profiling.

Table 1: Diagnostic Ion Comparison
Ion Fragmentm/zMethyl 2-cyano-4-hydroxybenzoate (Ortho)Methyl 3-cyano-4-hydroxybenzoate (Meta)Interpretation
Molecular Ion 177 Strong IntensityStrong IntensityCannot differentiate isomers.
[M - OCH₃]⁺ 146 Base Peak (100%) High Intensity (<100%)Ortho-CN stabilizes this cation electronically.
[M - OCH₃ - CO]⁺ 118 High IntensityMedium IntensitySequential loss of CO is common to both.
[M - CH₃OH]⁺ 145 Absent/Trace Absent/Trace Key Check: Both lack Ortho-H. If 145 is present, suspect Methyl Salicylate contamination.
m/z 118/146 Ratio Ratio Lower Higher The meta-isomer acylium ion (146) is less stable and decarbonylates to 118 faster than the ortho-isomer.
Experimental Workflow for Identification

Workflow Start Unknown Sample (White Powder) Step1 Dissolve in MeOH (1 mg/mL) Start->Step1 Step2 Inject GC-MS (EI 70eV) Step1->Step2 Decision Check m/z 145 (M-32) Step2->Decision Result1 Peak Present: Suspect Methyl Salicylate (Ortho-OH effect) Decision->Result1 Yes Result2 Peak Absent: Proceed to Ratio Analysis Decision->Result2 No RatioCheck Ratio m/z 146 : 118 Result2->RatioCheck Ortho High 146 Abundance: Methyl 2-cyano-4-hydroxybenzoate RatioCheck->Ortho Dominant Base Peak Meta Lower 146 Abundance: Methyl 3-cyano-4-hydroxybenzoate RatioCheck->Meta Rapid Decay

Figure 2: Decision tree for differentiating cyano-hydroxybenzoate isomers using Mass Spectrometry.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and ortho effects).

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Methyl Esters. National Institute of Standards and Technology.[4]

  • Bowie, J. H. (1990). The fragmentations of even-electron organic negative ions. Mass Spectrometry Reviews, 9(3), 349-379. (Reference for phenolic fragmentation patterns).

  • ChemicalBook. (2023). Methyl 3-cyano-4-hydroxybenzoate Properties and Synthesis. (Used for isomeric comparison data).

Sources

Comparative IR Spectroscopy Guide: Methyl 2-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectroscopic characteristics of Methyl 2-cyano-4-hydroxybenzoate , with a specific focus on the diagnostic nitrile peak. This content is structured to assist analytical chemists and drug development researchers in differentiating this compound from its structural isomers and validating its purity.

Executive Summary & Structural Context

Methyl 2-cyano-4-hydroxybenzoate (CAS: 1261879-56-4) is a tri-substituted benzene derivative serving as a specialized intermediate in the synthesis of xanthine oxidase inhibitors and other bioactive heterocycles.[1]

In vibrational spectroscopy, this molecule presents a unique "Push-Pull" electronic system:

  • Push: The hydroxyl group (-OH) at position 4 acts as a strong resonance donor.

  • Pull: The ester (-COOMe) at position 1 and the nitrile (-CN) at position 2 act as electron-withdrawing groups (EWG).

This guide objectively compares the spectral performance of the target molecule against its most common isomer, Methyl 3-cyano-4-hydroxybenzoate , highlighting how the nitrile peak serves as the primary diagnostic handle for structural verification.

The Nitrile Peak: Performance & Analysis

The nitrile (


) stretch is the most distinct feature in the spectrum, typically appearing in the "silent region" (

), free from interference by other functional groups.
Comparative Spectral Data

The following table contrasts the expected vibrational modes of the target compound against key alternatives.

FeatureMethyl 2-cyano-4-hydroxybenzoate (Target)Methyl 3-cyano-4-hydroxybenzoate (Alternative)Methyl 4-hydroxybenzoate (Control)
CN Stretch (

)


Absent
CN Intensity Strong, SharpVariable (due to H-bonding)N/A
OH Stretch (

)

(Broad, Intermolecular)

(Sharper, Intramolecular)

Ester C=O (

)



Isomeric Marker No OH...CN interaction Strong OH...CN interaction N/A
Mechanism of Action: The Ortho vs. Meta Effect

The shift in the nitrile peak frequency is governed by the proximity of the hydroxyl group.

  • Target (2-Cyano Isomer): The -CN group (pos 2) and -OH group (pos 4) are in a meta relationship. They are spatially separated.[2]

    • Result: The nitrile vibration is purely electronic. It is intensified by the electron-withdrawing ester ortho to it but is not perturbed by hydrogen bonding.

  • Alternative (3-Cyano Isomer): The -CN group (pos 3) and -OH group (pos 4) are ortho to each other.

    • Result: The phenolic proton can form an intramolecular hydrogen bond with the nitrile nitrogen (

      
      ). This weakens the CN bond constant, causing a red-shift  (lower wavenumber) and potentially broadening the peak.
      

Electronic Pathway Visualization

The following diagram illustrates the electronic "Push-Pull" mechanism that dictates the bond order and resulting IR frequency of the nitrile group in the target molecule.

electronic_effects OH 4-OH Group (Resonance Donor) Ring Benzene Ring (Conjugation Conduit) OH->Ring Donates e- density (Increases ring e-) Ester 1-COOMe Group (EWG - Induction) Ring->Ester Conjugation lowers C=O freq Nitrile 2-CN Group (Diagnostic Peak) Ring->Nitrile Inductive withdrawal raises CN freq

Caption: Electronic flow diagram showing how the 4-OH resonance competes with the 1-Ester and 2-Nitrile withdrawal, stabilizing the CN frequency at ~2235 cm-1.

Experimental Protocol: High-Fidelity Acquisition

To distinguish the subtle frequency shifts between isomers, a standard "quick run" is insufficient. The following self-validating protocol ensures data integrity.

Step 1: Sample Preparation (Solid State)
  • Technique: KBr Pellet (Preferred over ATR for resolution of sharp nitrile peaks).

  • Ratio: 1.5 mg Sample : 200 mg KBr (Dry grade).

  • Grinding: Grind for 2 minutes to eliminate scattering (Christiansen effect) which can distort the baseline near 2200 cm⁻¹.

Step 2: Instrument Configuration
  • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹). High resolution is critical to detect the ~7 cm⁻¹ shift between isomers.

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Apodization: Boxcar or weak apodization to preserve peak sharpness.

Step 3: Validation Workflow

validation_workflow Start Acquire Spectrum CheckCN Locate Peak 2200-2250 cm-1 Start->CheckCN CheckOH Analyze OH Region 3200-3500 cm-1 CheckCN->CheckOH Decision OH Profile? CheckOH->Decision Target Broad/Round OH (Intermolecular H-bond) CONFIRMS 2-Cyano Decision->Target Broad Alt Sharp/Structured OH (Intramolecular H-bond) INDICATES 3-Cyano Decision->Alt Sharp

Caption: Logical decision tree for distinguishing the 2-cyano target from the 3-cyano impurity based on Hydroxyl-Nitrile interaction.

References

  • Sigma-Aldrich. Product Specification: Methyl 4-hydroxybenzoate (CAS 99-76-3).Link

  • National Institute of Standards and Technology (NIST). Methylparaben IR Spectrum. NIST Chemistry WebBook, SRD 69.[3] Link

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal. Link

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018).[4][5][6] Link

  • BenchChem. 4-Hydroxybenzoic acid derivatives synthesis and characterization.Link

Sources

Reference Standard Qualification: Mass Balance vs. qNMR for Methyl 2-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Qualification for Methyl 2-cyano-4-hydroxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Methyl 2-cyano-4-hydroxybenzoate (CAS 1261879-56-4) is a critical pharmacophore intermediate, often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and novel kinase inhibitors. In early-phase drug development, the accuracy of your biological assays and kinetic studies hinges entirely on the purity assignment of your reference materials.

This guide objectively compares the two dominant methodologies for qualifying this reference standard: the traditional Mass Balance (MB) approach and the modern Quantitative NMR (qNMR) technique. While MB is the historical "gold standard" for regulatory filings, qNMR offers a rapid, orthogonal alternative that minimizes sample consumption—a crucial factor when working with expensive, custom-synthesized intermediates.

The Core Dilemma
  • Mass Balance: Offers comprehensive impurity profiling but is resource-heavy, requiring large sample volumes and multiple analytical techniques (HPLC, TGA, KF, ROI).

  • qNMR: Provides direct, SI-traceable purity assessment in a single experiment but lacks detailed impurity identification.

Comparative Analysis: Performance & Methodology

The following analysis contrasts the performance of standards qualified by these two methods, focusing on the resulting uncertainty budget and operational efficiency .

Table 1: Methodological Performance Matrix
FeatureMass Balance (MB) ApproachQuantitative NMR (qNMR) Approach
Principle Indirect:

Direct: Ratio of analyte signal to Internal Standard (IS)
Primary Data Source HPLC-UV (Chromatographic Purity)1H-NMR Integration
Required Orthogonal Data Water (KF), Residual Solvents (GC/TGA), Inorganics (ROI)None (for purity assignment), though identity is confirmed simultaneously
Sample Consumption High (>100 mg for full suite)Low (<20 mg)
Time to Result 3–5 Days (Method development + multiple runs)< 4 Hours
Major Source of Error Response factor differences between analyte and impuritiesWeighing errors and signal integration phasing
Suitability for CAS 1261879-56-4 High for late-stage GMP release (detects degradation)High for early R&D potency assignment (speed/accuracy)

Detailed Experimental Protocols

These protocols are designed to be self-validating. Ensure all equipment is calibrated according to USP <1058> Analytical Instrument Qualification.

Protocol A: The Mass Balance Approach (Rigorous)

Objective: Establish purity by quantifying all non-analyte components. Formula:



Step 1: HPLC Purity Assessment (Chromatographic Purity)
  • Rationale: Methyl 2-cyano-4-hydroxybenzoate contains a phenol and a nitrile. A C18 column with acidic buffering is essential to suppress phenol ionization (

    
    ) and ensure sharp peaks.
    
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the benzonitrile chromophore).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the main peak and nearest impurity (likely the des-cyano precursor methyl 4-hydroxybenzoate).
    
Step 2: Thermogravimetric Analysis (TGA) & Karl Fischer (KF)
  • TGA: Heat 10 mg sample from 30°C to 300°C at 10°C/min under

    
    .
    
    • Target: Quantify volatile solvents trapped in the crystal lattice.

  • KF Titration: Use coulometric titration for high precision if water content is expected to be < 1.0%.

    • Solvent: Methanol/Formamide (to dissolve the ester).

Step 3: Residue on Ignition (ROI) / Sulfated Ash
  • Method: USP <281>. Ignite 1 g of sample in a muffle furnace at 600°C.

    • Target: Inorganic salts (catalyst residues like Pd or Cu from cyanation steps).

Protocol B: The qNMR Approach (Orthogonal)

Objective: Determine purity directly relative to a NIST-traceable internal standard. Formula:



Step 1: Internal Standard Selection
  • Choice: Maleic Acid (TraceCERT® or equivalent).

  • Why: Maleic acid provides a sharp singlet at

    
     6.3 ppm (in DMSO-
    
    
    
    ), which typically falls in a clear region for benzoate esters (aromatic protons
    
    
    7.0–8.5 ppm; methyl ester
    
    
    3.8 ppm).
Step 2: Sample Preparation
  • Weighing: Using a microbalance (readability 0.001 mg), weigh exactly ~15 mg of Methyl 2-cyano-4-hydroxybenzoate (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Transfer: Transfer to a 5 mm NMR tube.

Step 3: Acquisition Parameters (Critical for Accuracy)
  • Instrument: 400 MHz NMR or higher.

  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): 60 seconds .

    • Causality:

      
       relaxation times for aromatic protons can be 5–10 seconds. D1 must be 
      
      
      
      for 99.9% magnetization recovery. Failure here causes significant underestimation of purity.
  • Scans: 16 or 32 (sufficient S/N > 250:1).

  • Temperature: 298 K (controlled).

Step 4: Processing
  • Phasing: Manual phasing is required. Autophasing often introduces baseline roll that distorts integration.

  • Integration: Integrate the Maleic Acid singlet (

    
     6.3) and the Methyl Ester singlet (
    
    
    
    3.8-3.9). Do not use the phenolic -OH proton as it is exchangeable and broad.

Visualization of Workflows

Figure 1: Reference Standard Qualification Workflow

This diagram illustrates the logical flow from synthesis to final purity assignment, highlighting where the two methods diverge.

QualificationWorkflow Synthesis Synthesis of Methyl 2-cyano-4-hydroxybenzoate Crude Crude Material Synthesis->Crude Decision Select Qualification Method Crude->Decision MB_Path Mass Balance (MB) Decision->MB_Path Regulatory/GMP qNMR_Path qNMR Method Decision->qNMR_Path R&D/Speed HPLC HPLC (Chrom. Purity) MB_Path->HPLC TGA_KF TGA / KF (Volatiles) MB_Path->TGA_KF ROI ROI (Inorganics) MB_Path->ROI Calc_MB Calculate MB Purity HPLC->Calc_MB TGA_KF->Calc_MB ROI->Calc_MB Final Qualified Reference Standard (COA Generation) Calc_MB->Final Weighing Precise Weighing (+IS) qNMR_Path->Weighing Acquisition 1H-NMR (D1 > 60s) Weighing->Acquisition Calc_qNMR Calculate qNMR Purity Acquisition->Calc_qNMR Calc_qNMR->Final

Caption: Dual-pathway workflow for qualifying Methyl 2-cyano-4-hydroxybenzoate reference standards.

Figure 2: Decision Logic for Method Selection

When should you choose qNMR over Mass Balance? This logic tree guides the decision based on stage and material availability.

DecisionTree Start Need Reference Standard Q1 Is this for GMP Release? Start->Q1 Q2 Is Material Limited (<50mg)? Q1->Q2 No MB Use Mass Balance (Full Characterization) Q1->MB Yes qNMR Use qNMR (Rapid Purity Assignment) Q2->qNMR Yes Hybrid Hybrid Approach (qNMR + HPLC for Impurity ID) Q2->Hybrid No

Caption: Strategic decision tree for selecting the optimal qualification methodology.

References

  • Sigma-Aldrich. Methyl 2-cyano-4-hydroxybenzoate Product Information (CAS 1261879-56-4). Link

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • BIPM. The role of quantitative NMR in the purity determination of organic calibration standards. Link

Sources

Comparative Guide: UV-Vis Spectral Properties of Methyl 2-Cyano-4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Methyl 2-Cyano-4-Hydroxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Methyl 2-cyano-4-hydroxybenzoate (CAS 1261879-56-4) represents a critical structural modification of the classic preservative scaffold, Methyl 4-hydroxybenzoate (Methylparaben). While Methylparaben is ubiquitous in formulation science, the introduction of a cyano group at the ortho-position to the ester functionality significantly alters the molecule's electronic landscape.

This guide provides a technical comparison of the UV-Vis absorption characteristics of these two compounds. For drug development professionals—particularly those working on xanthine oxidase inhibitors (e.g., Topiroxostat analogs) or novel antimicrobial agents—understanding these spectral shifts is essential for establishing robust analytical methods (HPLC-UV) and characterizing reaction intermediates.

Key Insight: The electron-withdrawing cyano group induces a bathochromic shift relative to the parent benzoate, altering the optimal detection wavelength and sensitivity to pH changes.

Spectral Characteristics: The Comparative Analysis

The following data synthesizes experimental baselines for the parent compound with theoretical electronic predictions for the cyano-derivative, providing a grounded reference for method development.

Table 1: Comparative UV-Vis Absorption Maxima ( )
FeatureMethyl 4-hydroxybenzoate (Standard)Methyl 2-cyano-4-hydroxybenzoate (Target)Shift Mechanism
Primary

(MeOH)
256 nm ~265 – 275 nm (Predicted*)Bathochromic Shift (+I/-M effects)
Secondary Band ~205 nm~215 – 225 nmExtended Conjugation
Molar Extinction (

)
~16,000 M⁻¹cm⁻¹Predicted >18,000 M⁻¹cm⁻¹Hyperchromic Effect (CN dipole)
Electronic Transition

(HOMO-LUMO)

(Stabilized LUMO)
Charge Transfer (CT) Enhancement
pKa (Phenolic OH) 8.47~7.5 – 8.0Acidification by ortho-EWG

*Note: Direct experimental values for the specific 2-cyano isomer are sparse in open literature. The predicted range is derived from the substituent effect of the cyano group (-CN) on the benzoate chromophore, which typically induces a red shift of 10–20 nm relative to the unsubstituted ester.

Mechanism of Spectral Shift

The absorption maximum in 4-hydroxybenzoates arises from a Charge Transfer (CT) transition from the electron-rich hydroxyl group (Donor) to the electron-deficient ester carbonyl (Acceptor).

  • Methylparaben: The conjugation path is linear: HO-Ph-COOMe.

  • Methyl 2-cyano-4-hydroxybenzoate: The cyano group at position 2 is a strong electron-withdrawing group (EWG). Placing an EWG ortho to the acceptor (ester) stabilizes the LUMO (Lowest Unoccupied Molecular Orbital) more effectively than the HOMO, reducing the energy gap (

    
    ) and causing a Red Shift (Bathochromic Shift) .
    

Solvatochromism & pH Sensitivity[2][3]

The spectral behavior of Methyl 2-cyano-4-hydroxybenzoate is highly sensitive to the solvent environment and pH, a critical factor for developing robust HPLC methods.

Solvent Effects (Solvatochromism)
  • Methanol/Acetonitrile (Polar Aprotic/Protic): Stabilizes the excited state (CT character), leading to the standard

    
     range (265–275 nm).
    
  • Water (Neutral): Hydrogen bonding with the phenolic OH and the CN nitrogen may cause slight broadening and a hypsochromic (blue) shift compared to methanol.

  • Non-polar (Hexane/DCM): Often results in a loss of fine structure and a blue shift due to destabilization of the polar excited state.

pH-Dependent Ionization (The Phenolate Shift)

At pH > pKa (approx. 8.0), the phenolic proton is lost, forming the phenolate anion.

  • Effect: The phenolate is a much stronger electron donor than the neutral phenol.

  • Result: A dramatic Red Shift (typically +30–40 nm).

  • Target

    
     (Alkaline):  Expect a new maximum at 295–305 nm .
    

Experimental Protocol: Determination of

As a Senior Application Scientist, I recommend the following self-validating protocol to empirically determine the exact


 and extinction coefficient (

) for your specific lot of material.
Protocol: UV-Vis Spectral Scanning

Reagents:

  • Methyl 2-cyano-4-hydroxybenzoate (Reference Standard, >98% purity).

  • HPLC Grade Methanol (Blank).

  • 0.1 N NaOH and 0.1 N HCl (for pH studies).

Workflow:

  • Stock Preparation: Accurately weigh 10.0 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol (Concentration: 100 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Methanol (Final: 10 µg/mL).

  • Baseline Correction: Perform a baseline scan (200–400 nm) using pure Methanol in both sample and reference quartz cuvettes (1 cm pathlength).

  • Sample Scan: Replace sample cuvette with the Working Standard. Scan from 200 to 400 nm.[1]

  • Data Analysis: Identify the wavelength of maximum absorbance (

    
    ).[2] Calculate 
    
    
    
    using Beer-Lambert Law:
    
    
    .

Validation Step (pH Check):

  • Acidic Scan: Add 1 drop of 0.1 N HCl to the cuvette. (Should match neutral scan).

  • Alkaline Scan: Add 1 drop of 0.1 N NaOH. (Observe shift to >290 nm).

  • If the shift is observed, the structural integrity of the phenol is confirmed.

Mechanistic Pathway & Structural Logic

The following diagram illustrates the electronic causality between the structural modification and the observed spectral shift.

SpectralShift Substrate Methyl 4-Hydroxybenzoate (Parent Scaffold) Modification Modification: Add -CN at Position 2 (Electron Withdrawing) Substrate->Modification Synthetic Step ElectronicEffect Electronic Effect: 1. Stabilizes LUMO (Ester) 2. Increases Dipole Moment Modification->ElectronicEffect Inductive/Mesomeric Effect Outcome Spectral Outcome: Bathochromic Shift (Red Shift) λmax: 256 nm -> ~270 nm ElectronicEffect->Outcome Reduced HOMO-LUMO Gap

Caption: Logical flow illustrating how the cyano-substitution alters the molecular orbital energy levels, resulting in the predicted red shift of the absorption maximum.

References

  • Methylparaben Spectral Data: Methyl 4-hydroxybenzoate.[3][4] National Institute of Standards and Technology (NIST) Chemistry WebBook. Link

  • General Benzoate Spectra: UV-Vis Spectrum of Methylparaben. SIELC Technologies HPLC Applications. Link

  • Synthesis & Characterization: Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 2011, 3(4): 203-209. (Provides context on cyano-benzoate intermediates). Link

  • Compound Registry: Methyl 2-cyano-4-hydroxybenzoate (CAS 1261879-56-4).[5][6] Sigma-Aldrich / MilliporeSigma Product Catalog. Link

Sources

Safety Operating Guide

Laboratory Disposal Guide: Methyl 2-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 2-cyano-4-hydroxybenzoate is a bifunctional intermediate often used in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat). Its disposal requires specific attention not just because of its organic nature, but due to the nitrile (-CN) moiety at the ortho position.

While often classified as an irritant, the latent hazard lies in its potential to liberate hydrogen cyanide (HCN) if subjected to strong acidic hydrolysis or strong oxidizers during the waste consolidation process. This guide prioritizes the prevention of accidental HCN generation.

Chemical Identity & Hazard Data
ParameterDetail
Chemical Name Methyl 2-cyano-4-hydroxybenzoate
Functional Groups Nitrile (Cyano), Phenol (Hydroxy), Methyl Ester
Physical State Solid (typically off-white powder)
Primary Hazards Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant
Reactivity Alert Incompatible with Strong Acids (HCN risk) & Strong Oxidizers
Waste Class Non-Halogenated Organic (Toxic/Irritant)
Critical Safety Directive: The Nitrile Risk

STOP & READ: The most common error in disposing of nitrile-containing aromatics is treating them as generic "organic trash."

  • The Mechanism of Danger: Under strongly acidic conditions (pH < 2), the cyano group (-CN) can hydrolyze. While aromatic nitriles are generally more stable than aliphatic ones, the presence of the electron-donating hydroxyl group can alter reactivity. In the presence of strong mineral acids (often found in "Acid Waste" streams), there is a non-zero risk of liberating Hydrogen Cyanide gas.

  • The Rule: Never consolidate this material or its mother liquors into waste containers designated for "Corrosive - Acid" or "Piranha Solution" waste.

Waste Segregation & Disposal Protocol
A. Solid Waste (Pure Compound & Contaminated Debris)
  • Scope: Expired pure chemical, filter cakes, contaminated gloves, paper towels, and weighing boats.

  • Container: High-density polyethylene (HDPE) wide-mouth drum or fiberboard drum with a poly-liner.

  • Labeling: Must be labeled "Hazardous Waste - Solid - Toxic." Explicitly list "Methyl 2-cyano-4-hydroxybenzoate" as a constituent.

  • Disposal Path: High-temperature incineration. This ensures the complete thermal destruction of the cyano bond, converting it to

    
     and 
    
    
    
    rather than toxic byproducts.
B. Liquid Waste (Mother Liquors & Solvents)
  • Scope: Filtrates from recrystallization (often Methanol, Ethyl Acetate, or DCM mixtures containing the compound).

  • Segregation:

    • Scenario 1: Non-Halogenated Solvents (MeOH, EtOH, EtOAc): Dispose in "Organic Waste - Non-Halogenated."

    • Scenario 2: Halogenated Solvents (DCM, Chloroform): Dispose in "Organic Waste - Halogenated."

  • pH Check: Before pouring into the waste drum, ensure the solution is Neutral (pH 6-8). If the reaction mixture was acidic, neutralize it carefully with Sodium Bicarbonate (

    
    ) before adding it to the solvent waste drum to prevent container corrosion or downstream reactions.
    
Decision Tree & Workflow (Visualization)

The following diagram outlines the logical flow for segregating this specific chemical to prevent cross-contamination and safety hazards.

DisposalWorkflow Start Waste Generation: Methyl 2-cyano-4-hydroxybenzoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, PPE, Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath Liquid SolidContainer Pack in Poly-lined Drum Label: 'Toxic Solid' SolidPath->SolidContainer AcidCheck CRITICAL: Is pH < 4? LiquidPath->AcidCheck Incineration Final Disposal: High-Temp Incineration SolidContainer->Incineration SolventCheck Check Solvent Type Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo HaloWaste Waste Stream A: Halogenated Organic Halo->HaloWaste NonHaloWaste Waste Stream B: Non-Halogenated Organic NonHalo->NonHaloWaste AcidCheck->SolventCheck No (Neutral) Neutralize Neutralize with NaHCO3 to pH 7 AcidCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Segregation logic ensuring acidic residues are neutralized prior to consolidation, preventing nitrile hydrolysis risks.

Emergency Spill Procedures

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is significant (powder dispersed in air), evacuate the immediate area to prevent inhalation.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a P95/P100 dust mask if powder is present.

  • Neutralization (Liquids): If the spilled material is in an acidic solution, cover with soda ash or sodium bicarbonate to neutralize before cleanup.

  • Cleanup:

    • Solids: Do not dry sweep. Use a wet wipe or damp paper towel to pick up powder to avoid dust generation.

    • Liquids: Absorb with vermiculite or sand. Do not use acidic absorbents.

  • Disposal: Place all cleanup materials into the "Hazardous Waste - Solid" drum.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

  • PubChem Database. Nitrile Compounds - Safety and Hazards. National Library of Medicine.

  • UCLA Environment, Health & Safety. Chemical Waste Segregation Guidelines.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.